![molecular formula C23H22N2O3 B2609976 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide CAS No. 1005298-47-4](/img/structure/B2609976.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide
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Overview
Description
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide, also known as FQPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound was first synthesized in the early 2000s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained prominence in the search for new antimicrobial agents due to the global issue of microbial resistance . Researchers have synthesized various furan-based compounds, including our target compound, to combat bacterial infections. The antibacterial activity of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide has been investigated against both gram-positive and gram-negative bacteria. Its potential as an innovative antibacterial agent holds promise for addressing drug-resistant infections.
Anti-Ulcer and Diuretic Properties
Historically, furans have been studied for their anti-ulcer and diuretic effects. While our compound’s specific activity in these areas remains to be elucidated, its furan core aligns with these therapeutic categories.
Mechanism of Action
Target of Action
Similar compounds with a furan nucleus have been found to bind with high affinity to multiple receptors . These compounds are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Furan- and thiophene-2-carbonyl amino acid derivatives have been shown to activate hypoxia-inducible factor (hif) via inhibition of factor inhibiting hypoxia-inducible factor-1 (fih-1) . This suggests that N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide might interact with its targets in a similar manner.
Biochemical Pathways
The activation of hif by similar compounds suggests that this compound might affect pathways related to cellular response to hypoxia .
Result of Action
The activation of hif by similar compounds suggests that this compound might have a role in cellular response to hypoxia .
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-22(13-10-17-6-2-1-3-7-17)24-19-11-12-20-18(16-19)8-4-14-25(20)23(27)21-9-5-15-28-21/h1-3,5-7,9,11-12,15-16H,4,8,10,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZHVDKDXSPZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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